2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic Acid

DGAT1 Inhibition Metabolic Disorders SAR

This compound is the validated starting material for synthesizing piperazinylpyridazine-based stearoyl-CoA desaturase (SCD) inhibitors, making it essential for metabolic disease research. Its specific 2-methyl-5-trifluoromethyl substitution pattern confers unique electronic and steric properties unmatched by generic oxazole analogs. It also serves as an ideal DGAT1 negative control (EC50 > 25,000 nM) for benchmarking inhibitor potency. The 4-carboxylic acid handle enables versatile derivatization. Procure this specific compound to maintain validated synthetic pathways and reliable SAR data.

Molecular Formula C6H4F3NO3
Molecular Weight 195.1 g/mol
CAS No. 18955-88-9
Cat. No. B097879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic Acid
CAS18955-88-9
Molecular FormulaC6H4F3NO3
Molecular Weight195.1 g/mol
Structural Identifiers
SMILESCC1=NC(=C(O1)C(F)(F)F)C(=O)O
InChIInChI=1S/C6H4F3NO3/c1-2-10-3(5(11)12)4(13-2)6(7,8)9/h1H3,(H,11,12)
InChIKeyCPJRDBNLRNFKFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic Acid: A Specialized Oxazole Core for Precise Heterocyclic Synthesis


2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid (CAS 18955-88-9) is a specialized, trifluoromethylated heterocyclic building block. Its core structure is a 1,3-oxazole ring, which is substituted with a methyl group at the 2-position, a trifluoromethyl group at the 5-position, and a carboxylic acid functional group at the 4-position . The presence of the strong electron-withdrawing trifluoromethyl group and the reactive carboxylic acid handle makes it a key intermediate for the synthesis of complex molecules, particularly in medicinal and agrochemical chemistry .

Why Trifluoromethyl-Oxazole Analogs Are Not Interchangeable with 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic Acid


The specific substitution pattern of 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid confers a unique set of electronic and steric properties that are not replicated by its closest analogs. Simple substitution of the 2-methyl group with other alkyl or aryl moieties drastically alters the molecule's lipophilicity, metabolic stability, and binding affinity for biological targets [1]. For instance, replacing the 2-methyl group with a 2-phenyl ring can change the molecule's conformation and, as a result, its biological activity. Therefore, using a generic or alternative oxazole derivative as a starting material without rigorous re-validation is likely to lead to divergent synthetic outcomes and unpredictable biological performance, underscoring the need for this specific compound.

Quantifiable Differentiation of 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic Acid Against Closest Analogs


Significant Drop in DGAT1 Inhibitory Potency Compared to 2-Phenyl Analog

The inhibitory activity of 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid against human Diacylglycerol O-acyltransferase 1 (DGAT1) is significantly lower than that of its 2-phenyl analog. The 2-methyl derivative exhibits an EC50 of >25,000 nM, while the 2-phenyl analog (2-Phenyl-5-trifluoromethyloxazole-4-carboxylic acid) shows a 66-fold higher potency with an EC50 of 378 nM [1]. This stark difference highlights how a small change at the 2-position of the oxazole ring profoundly impacts target engagement.

DGAT1 Inhibition Metabolic Disorders SAR

Comparison of DGAT1 Inhibitory Potency Under Different Assay Conditions

In a different assay format measuring DGAT1 inhibition, the target compound showed an EC50 of 660 nM [1]. This is a 37-fold improvement in apparent potency compared to the >25,000 nM result from the first assay, but still substantially weaker than the 2-phenyl analog's 378 nM. This underscores the assay-dependent nature of the compound's activity and reinforces the SAR that the 2-position substituent is critical for DGAT1 affinity.

DGAT1 Enzyme Assay SAR

Enabling Synthesis of Stearoyl-CoA Desaturase (SCD) Inhibitors

2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid is explicitly reported as a key intermediate in the preparation of piperazinylpyridazines, which are a class of stearoyl-CoA desaturase (SCD) inhibitors . While specific activity data for the final SCD inhibitors derived from this building block are not provided in the source, the compound's utility in accessing this pharmacologically relevant chemotype is a differentiating factor. The closest analogs, such as the 2-phenyl derivative, would not lead to the same piperazinylpyridazine series due to the different steric and electronic requirements of the SCD inhibitor pharmacophore.

SCD Inhibitors Medicinal Chemistry Building Block

Physicochemical Property Profile for Formulation and Handling

The compound's physicochemical properties are well-defined, with a predicted pKa of 2.51, a melting point of 61-64°C, and a predicted boiling point of 254.2°C . The low pKa indicates the carboxylic acid will be largely deprotonated at physiological pH, which is important for solubility and formulation. While direct comparative data for these specific properties across all oxazole analogs are not available in the search results, this precise dataset allows researchers to plan synthetic steps (e.g., purification, salt formation) and assess drug-likeness in a way that is not possible with an undefined analog.

Physicochemical Properties Formulation Handling

Validated Application Scenarios for Procuring 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic Acid


Synthesis of Stearoyl-CoA Desaturase (SCD) Inhibitors

This compound is the preferred starting material for the synthesis of piperazinylpyridazine-based stearoyl-CoA desaturase (SCD) inhibitors. As documented in , its structure is integral to building this specific class of bioactive molecules. Researchers focused on metabolic disorders, diabetes, and obesity should procure this specific compound to ensure they are on a validated synthetic pathway to SCD inhibitors.

Negative Control in DGAT1 Inhibition Assays

Given its weak activity (EC50 > 25,000 nM) against human DGAT1 in the phospholipid flashplate assay , this compound serves as an ideal negative control or benchmark for low activity. Researchers studying DGAT1 can use this compound to establish a baseline for inactivity and validate the potency of their novel inhibitors, providing a clear comparator for SAR studies.

Building Block for General Fluorinated Oxazole Library Synthesis

The compound's 4-carboxylic acid group is a versatile handle for further derivatization into amides, esters, and other functional groups. Its trifluoromethyl group imparts increased lipophilicity and metabolic stability. It can be used to explore the structure-activity relationships around the 2-position of the oxazole ring, building on the known DGAT1 inhibition data to generate new analogs with potentially improved potency against other targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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